4-(6-chloropyridazin-3-yl)benzoic Acid
Overview
Description
“4-(6-chloropyridazin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C11H7ClN2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “4-(6-chloropyridazin-3-yl)benzoic Acid” consists of a benzoic acid group attached to a 6-chloropyridazin-3-yl group . Further details about its structure are not available in the resources .Chemical Reactions Analysis
Specific chemical reactions involving “4-(6-chloropyridazin-3-yl)benzoic Acid” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-chloropyridazin-3-yl)benzoic Acid” are not fully detailed in the available resources. It has a molecular weight of 234.64 g/mol. More specific properties like melting point, boiling point, solubility, etc., are not mentioned in the resources .Scientific Research Applications
Corrosion Inhibition
4-(6-chloropyridazin-3-yl)benzoic acid (P3) has been studied for its effects on the electrochemical dissolution of mild steel in 1 M HCl. Research indicates that compounds like P3 act as mixed-type inhibitors, reducing steel corrosion through a charge transfer process. The pyridazine ring in P3 is actively involved in the inhibition process, interacting chemically with mild steel surfaces. This research suggests potential applications of P3 in protecting metal surfaces from corrosion in acidic environments (Mashuga, Olasunkanmi, & Ebenso, 2017).
Antimicrobial Activity
Another study explored the synthesis and reactions of novel indolylpyridazinone derivatives, including compounds related to 4-(6-chloropyridazin-3-yl)benzoic acid. The antimicrobial activity of these derivatives was investigated, suggesting potential applications in developing new antimicrobial agents (Abubshait, 2007).
Photophysical Studies
In the realm of photophysical research, studies have been conducted on fluorescent probes for detecting reactive oxygen species. While not directly involving 4-(6-chloropyridazin-3-yl)benzoic acid, these studies highlight the importance of benzoic acid derivatives in developing tools for biological and chemical applications, particularly in the detection of highly reactive oxygen species (Setsukinai et al., 2003).
Luminescence and Magnetism
Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including compounds similar to 4-(6-chloropyridazin-3-yl)benzoic acid, has been conducted. These studies focus on the synthesis, crystal structures, and photophysical properties of these polymers, offering insights into their potential applications in areas like luminescence and magnetism (Sivakumar et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYDCWKTZPYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423337 | |
Record name | 4-(6-chloropyridazin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-chloropyridazin-3-yl)benzoic Acid | |
CAS RN |
845827-17-0 | |
Record name | 4-(6-chloropyridazin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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